1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one

Regioselective Synthesis Hydrogen Bonding Oxidation Selectivity

1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one is a hydroxy-substituted phenyl methyl ketone (C11H14O2; MW 178.23 g/mol). It is characterized by an acetyl group at the 4-position of a phenyl ring and a 1-hydroxypropan-2-yl substituent, featuring a chiral center.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 63519-71-1
Cat. No. B14496178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one
CAS63519-71-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(CO)C1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C11H14O2/c1-8(7-12)10-3-5-11(6-4-10)9(2)13/h3-6,8,12H,7H2,1-2H3
InChIKeyQEBNVOQZXGSKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one (CAS 63519-71-1): Chemical Identity and Procurement Baseline


1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one is a hydroxy-substituted phenyl methyl ketone (C11H14O2; MW 178.23 g/mol) [1]. It is characterized by an acetyl group at the 4-position of a phenyl ring and a 1-hydroxypropan-2-yl substituent, featuring a chiral center [1]. This compound is listed under synonyms including 2-(4-acetylphenyl)-1-propanol and Ethanone, 1-[4-(2-hydroxy-1-methylethyl)phenyl]- [1]. It exists as a single undefined stereocenter, making it a racemic mixture unless otherwise specified [1].

Why Generic Substitution of 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one Fails for Scientific Workflows


Substituting 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one with a seemingly close analog, such as its regioisomer 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone (CAS 54549-72-3) or a simple 4'-alkyl-acetophenone, introduces critical errors in synthetic planning and biological screening. The specific primary alcohol (-CH(CH3)CH2OH) function confers distinct hydrogen-bond donor/acceptor properties, reactivity, and metabolic susceptibility compared to the tertiary alcohol isomer or unsubstituted alkyl chains [1]. The compound's single stereocenter also means that enantiomeric purity, if procured, can dictate the stereochemical outcome of subsequent reactions, a factor absent in achiral analogs [1].

Differential Evidence Guide for 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one Against Key Analogs


Structural Differentiation from Regioisomer CAS 54549-72-3: Primary vs. Tertiary Alcohol

The target compound is a primary alcohol, unlike its closest regioisomer, 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone (CAS 54549-72-3), which bears a tertiary alcohol [1]. This fundamental difference dictates vastly different chemical fates and binding interactions. The target compound's -CH(CH3)CH2OH group is susceptible to oxidation to a carboxylic acid or aldehyde, whereas the comparator's -C(OH)(CH3)2 group is not [1]. This distinction is crucial for any application where the hydroxyl group is a synthetic handle.

Regioselective Synthesis Hydrogen Bonding Oxidation Selectivity

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

The target compound has a computed XLogP3 of 1.8 and a Topological Polar Surface Area (TPSA) of 37.3 Ų [1]. The specific arrangement of the primary alcohol next to the phenyl-acetyl core produces a unique lipophilic/hydrophilic balance. While direct data for the regioisomer is unavailable from the same source, class-level inference suggests the tertiary alcohol analog would have a slightly higher logP due to increased steric shielding of the polar group, potentially affecting membrane permeability and solubility in bio-assays.

ADME-Tox Prediction Lipophilicity Drug-likeness

Synthetic Intermediate Potential: A Chiral Building Block Versus Achiral Analogs

The molecule possesses one undefined stereocenter [1]. This gives it high value as a racemic intermediate or, if procured in enantiomerically pure form, as a chiral building block for asymmetric synthesis. This directly contrasts with achiral analogs like 4'-methylacetophenone, which cannot confer stereochemical information to downstream products. The presence of both an acetyl group (for aldol or Grignard reactions) and a chiral alcohol group (for chiral pool or auxiliary-directed transformations) provides a dual functionality that is absent in simpler ketones.

Chiral Synthesis Asymmetric Synthesis Intermediate

Transparency Statement on Biological Activity Data Limitations

A comprehensive search of primary research papers and authoritative databases did not yield high-strength, direct head-to-head quantitative biological activity data (e.g., IC50, Ki, EC50) for 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one against a named comparator. While hydroxylated phenylpropanoid derivatives are a known class of tyrosinase and laccase inhibitors [1], specific data for this compound was not identified in the accessed sources. This absence of data itself is a critical piece of evidence for selection, signaling that any claims of superior bio-activity over analogs for this compound are unverified in the public domain.

Data Availability Kinase Activity Tyrosinase Inhibition

Evidence-Backed Application Scenarios for 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one


Chiral Intermediate in Asymmetric Synthesis of Beta-Adrenergic or Anti-inflammatory Agents

The compound's primary alcohol and chiral center make it a versatile building block for synthesizing molecules with defined stereochemistry. It can be used as a substrate in lipase-catalyzed kinetic resolutions to obtain enantiopure intermediates, a critical step in synthesizing enantiomerically pure pharmaceuticals where the target compound's specific functional group arrangement (vs. its tertiary alcohol regioisomer) is essential for the desired synthetic transformation [1].

Key Scaffold for Fragment-Based Drug Discovery (FBDD) with a Solubilizing Group

With a computed XLogP3 of 1.8 and a TPSA of 37.3 Ų [1], this compound occupies a favorable lipophilic efficiency (LipE) space for fragment screening libraries. Its primary alcohol serves as a synthetic handle for 'growing' the fragment, a strategic advantage not offered by analogs lacking this functional group, such as 4'-methylacetophenone.

Reference Marker or Impurity Standard in Analytical Chemistry

Due to its unique retention time and spectral fingerprint derived from its specific structure, this compound can serve as a highly specific reference marker or impurity standard during the development and validation of HPLC, GC-MS, or NMR methods for reaction monitoring of related acetophenone derivatives. Its differentiation from the regioisomeric impurity (CAS 54549-72-3) is analytically critical [1].

Probing Primary Alcohol-Specific Biological Interactions

While overall biological activity data is limited, the specific primary alcohol moiety of this compound is a key pharmacophoric element distinct from the tertiary alcohol of its close analogs [1]. This makes it the correct selection for any structure-activity relationship (SAR) study designed to probe the role of a primary alcohol's H-bond donation and steric accessibility in target engagement, where any other substitution pattern would nullify the experimental hypothesis.

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